Product packaging for Methyl 3-(chloromethyl)-2-fluorobenzoate(Cat. No.:CAS No. 1065073-81-5)

Methyl 3-(chloromethyl)-2-fluorobenzoate

Cat. No.: B12968074
CAS No.: 1065073-81-5
M. Wt: 202.61 g/mol
InChI Key: NCGBUCQSXHDBGX-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-2-fluorobenzoate is a versatile chemical intermediate designed for research applications in synthetic organic chemistry and drug discovery. This compound features two distinct reactive sites: a chloromethyl group that can undergo nucleophilic substitution and an ester moiety that can be hydrolyzed or transformed into other functional groups. The presence of an aromatic fluorine atom can influence the compound's electronic properties and serve as a handle for further structural elaboration, making it a valuable scaffold for constructing complex molecules. As a bifunctional building block, it is particularly useful in the synthesis of agrochemicals, pharmaceuticals, and various fine chemicals. Researchers utilize this ester in cross-coupling reactions, as a precursor to heterocyclic compounds, and in the development of active pharmaceutical ingredients (APIs). Hazard Statements: Handling should only be performed by qualified personnel in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and safety information. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO2 B12968074 Methyl 3-(chloromethyl)-2-fluorobenzoate CAS No. 1065073-81-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1065073-81-5

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

methyl 3-(chloromethyl)-2-fluorobenzoate

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3

InChI Key

NCGBUCQSXHDBGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)CCl

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Chloromethyl 2 Fluorobenzoate

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Esterification Routes for Methyl Benzoate (B1203000) Core Synthesis

The formation of the methyl ester is a critical step, which can be achieved either by direct esterification of the corresponding carboxylic acid, 3-(chloromethyl)-2-fluorobenzoic acid, or by transformations of other functional groups.

Recent advancements in catalysis have provided efficient methods for the esterification of fluorinated aromatic carboxylic acids. One such method employs the metal-organic framework UiO-66-NH2 as a heterogeneous catalyst for the methyl esterification of various fluorobenzoic acids using methanol (B129727). rsc.org This approach offers the advantage of a reusable catalyst. Another modern approach involves microwave-assisted esterification catalyzed by N-fluorobenzenesulfonimide (NFSi), which has been shown to be effective for a range of benzoic acids with significant reductions in reaction times. mdpi.com

Conventional methods, such as Fischer esterification using an acid catalyst like sulfuric acid in methanol, remain a viable option. mdpi.commdpi.com For instance, the synthesis of methyl 3-amino-2-fluorobenzoate, a structurally related compound, has been accomplished by treating 3-amino-2-fluorobenzoic acid with thionyl chloride in methanol, resulting in a quantitative yield. chemicalbook.com Solid acid catalysts, such as sulfated zirconia and titanium-zirconium mixed oxides, have also been developed for the synthesis of methyl benzoates, offering environmental benefits due to their reusability. mdpi.com

Table 1: Comparison of Catalytic Systems for Methyl Esterification of Benzoic Acids

Catalyst SystemReactantsConditionsYieldReference
UiO-66-NH2Fluorobenzoic acid, MethanolHeatHigh rsc.org
N-Fluorobenzenesulfonimide (NFSi)Benzoic acid, MethanolMicrowave, 120 °C, 30 minExcellent mdpi.com
Thionyl Chloride3-Amino-2-fluorobenzoic acid, MethanolReflux, 12 hoursQuantitative chemicalbook.com
Zr/Ti Solid AcidBenzoic acid, MethanolHeatHigh mdpi.com

Introduction of Halogen Substituents

The introduction of the fluorine and chloromethyl groups onto the benzoate backbone requires regioselective control to obtain the desired 3-(chloromethyl)-2-fluoro substitution pattern.

The synthesis of the key precursor, 3-chloro-2-fluorobenzoic acid, is a crucial step. ossila.com While direct regioselective fluorination of a pre-existing methyl 3-(chloromethyl)benzoate (B8533320) is challenging, a more common strategy involves the synthesis of a fluorinated precursor followed by other modifications. For example, the synthesis of methyl 3-amino-2-fluorobenzoate starts from 2,6-dichloro-3-nitrobenzoic acid, which undergoes selective fluorination to yield 6-chloro-2-fluoro-3-nitrobenzoic acid methyl ester. guidechem.com This highlights a pathway where the fluorine atom is introduced at a specific position guided by existing substituents.

The introduction of the chloromethyl group onto the aromatic ring can be achieved through several methods, most notably the Blanc chloromethylation or related reactions. wikipedia.orgwikiwand.com This reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.orgdamascusuniversity.edu.sy The electrophilic species attacks the aromatic ring, leading to the formation of a chloromethyl derivative. The reactivity and regioselectivity of this reaction are influenced by the substituents already present on the aromatic ring. For deactivated substrates, harsher conditions or the use of more reactive reagents like chloromethyl methyl ether might be necessary. wikipedia.orgwikiwand.com

A patented method describes the synthesis of 3-chloromethyl benzoic acid in a single step from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst like zinc chloride or ferric chloride. google.comgoogle.com This approach offers a direct route to the carboxylic acid precursor of the target molecule. Another patented process details the side-chain chlorination of methyl p-toluate (B1214165) using chlorine gas under UV irradiation to produce methyl p-(chloromethyl)benzoate, which could be conceptually applied to a suitably substituted toluene (B28343) derivative. google.com

The synthesis of 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid has been reported starting from 3-(chloromethyl)benzoyl chloride, indicating the stability of the chloromethyl group during acylation reactions. nih.gov

Table 2: Lewis Acid Catalysts for the Synthesis of 3-Chloromethyl Benzoic Acid

Lewis Acid CatalystReactantsSolventTemperature (°C)Reaction Time (h)Purity of Crude Product (%)Reference
Zinc ChlorideBenzoyl chloride, ParaformaldehydeDichloromethane (B109758)60-701591.6 google.com
Ferric ChlorideBenzoyl chloride, ParaformaldehydeChloroform20-251090.2 google.com

The Finkelstein reaction provides a method for halogen exchange, typically converting an alkyl chloride or bromide to an alkyl iodide. byjus.comwikipedia.orgiitk.ac.in The classic Finkelstein reaction involves treating the alkyl halide with sodium iodide in acetone, where the lower solubility of the resulting sodium chloride or bromide drives the reaction to completion. wikipedia.org This SN2 reaction proceeds with an inversion of stereochemistry. byjus.com While typically used to synthesize alkyl iodides, modifications of the Finkelstein reaction can be employed to introduce other halogens. For instance, potassium fluoride (B91410) can be used to convert chlorocarbons into fluorocarbons, often in polar aprotic solvents like dimethylformamide. wikipedia.org

In the context of synthesizing Methyl 3-(chloromethyl)-2-fluorobenzoate, a Finkelstein-type reaction could potentially be used to convert a precursor like Methyl 3-(bromomethyl)-2-fluorobenzoate or Methyl 3-(iodomethyl)-2-fluorobenzoate into the desired chloromethyl compound, although this is a less common application of the reaction. More relevant is the potential for an aromatic Finkelstein reaction, which is catalyzed by copper(I) iodide, to exchange an aryl bromide for an aryl iodide, though this applies to the ring substituent rather than the methyl group. wikipedia.orgchemrxiv.org

Multicomponent and Cascade Reaction Sequences

Currently, there is limited specific information in the surveyed literature detailing multicomponent or cascade reactions for the direct synthesis of this compound. Such strategies, which involve the simultaneous reaction of three or more starting materials in a one-pot process, are highly desirable for their efficiency and atom economy. The development of a multicomponent reaction to assemble this specific substitution pattern on a benzene (B151609) ring would represent a significant synthetic advancement.

Green Chemistry Principles in Synthesis of Halogenated Benzoates

The integration of green chemistry principles into the synthesis of halogenated benzoates aims to reduce the environmental footprint of chemical processes. This involves a critical evaluation of reaction efficiency, the use of environmentally benign materials, and the development of catalytic processes.

Atom Economy (AE) and Reaction Mass Efficiency (RME) are crucial metrics for assessing the "greenness" of a chemical synthesis. researchgate.netsemanticscholar.org Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final desired product. tamu.edu It provides a theoretical measure of the intrinsic efficiency of a transformation. However, it does not account for reaction yield or the use of excess reagents. tamu.edu

Reaction Mass Efficiency (RME) offers a more practical and robust metric by considering the yield, atom economy, and stoichiometry, thereby accounting for all materials used in the reaction. researchgate.nettamu.edu RME is defined as the percentage of the actual mass of the final product relative to the total mass of all reactants used. researchgate.net

Below is a comparative analysis of a hypothetical traditional synthesis versus a greener catalytic synthesis for a halogenated benzoate, illustrating the impact on these efficiency metrics.

Interactive Data Table: Atom Economy and RME Comparison This table provides a hypothetical comparison of efficiency metrics between a traditional and a green synthetic route for a halogenated benzoate.

Metric Traditional Synthesis (e.g., Stoichiometric Chlorination) Greener Synthesis (e.g., Catalytic Halogenation)
Atom Economy (AE) Often lower due to the use of stoichiometric reagents that are not incorporated into the final product (e.g., formation of HCl as a byproduct). tamu.edu A typical value might be around 50%. scranton.edu Higher, as catalysts are used in small amounts and are not part of the mass balance of reactants to products. AE can approach 100% in addition or rearrangement reactions. scranton.edu
Reaction Mass Efficiency (RME) Significantly lower, as it accounts for lower yields and the use of excess reagents to drive the reaction to completion. Values can be low, reflecting significant waste generation. researchgate.net Higher, reflecting better yields, catalytic pathways, and reduced need for excess reagents. This metric more accurately portrays the reduction in waste. tamu.edu

| Key Influencing Factors | - Formation of stoichiometric byproducts.

  • Use of excess reagents.
  • Often lower reaction yields. | - High selectivity of the catalyst.
  • Regeneration and reuse of the catalyst.
  • Higher reaction yields and conversions. |
  • The choice of solvent is a major factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component in a reaction and contribute significantly to waste and pollution. nih.gov The search for environmentally benign substitutes for hazardous and volatile organic solvents (VOCs) is a cornerstone of green chemistry. researchgate.net

    For the synthesis of halogenated benzoates, greener alternatives to conventional solvents like dichloromethane or toluene are being actively explored. nih.gov These eco-friendly options include:

    Water: An ideal green solvent due to its non-toxicity, availability, and non-flammability. nih.gov

    Ethanol (B145695): An environmentally friendly solvent that can be derived from biomass and is readily biodegradable. cornell.edu Methodologies using ethanol as a solvent for halogenation have been successfully developed. cornell.edu

    Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, recyclable solvent with mild operating conditions, making it suitable for various chemical processes. orientjchem.org

    Fluorous Solvents: These are highly selective solvents with low environmental impact that can be applied in organic synthesis and separations. orientjchem.org

    Interactive Data Table: Comparison of Reaction Solvents This table compares the properties of traditional solvents with their eco-friendly alternatives.

    Solvent Type Examples Advantages Disadvantages

    | Conventional VOCs | Dichloromethane, Toluene, Chloroform | - Excellent solvency for many organic compounds.

  • Well-established reaction conditions. | - Toxic, often carcinogenic.
  • High volatility contributes to air pollution.
  • Difficult and costly to dispose of. researchgate.net | | Eco-Friendly Solvents | Water, Ethanol, scCO2, Ionic Liquids | - Reduced toxicity and environmental impact. orientjchem.org
  • Often biodegradable and recyclable. orientjchem.org
  • Can improve reaction safety (e.g., non-flammable). | - May require different reaction conditions.
  • Potential for lower reagent solubility. researchgate.net
  • Initial production costs can be higher. orientjchem.org |
  • Catalytic reactions are inherently greener than stoichiometric ones because they reduce waste by using small, sub-stoichiometric amounts of a catalyst to perform a transformation many times. The development of novel catalytic pathways for the synthesis of halogenated aromatics is a significant area of research.

    Recent advancements include:

    Iridium-Catalyzed Borylation: A facile method for preparing halogen-decorated hydroxybenzoates involves the iridium-catalyzed borylation of benzoate esters, followed by oxidation. thieme-connect.de This route allows for the introduction of halogens with substitution patterns that are not easily accessible through traditional methods. thieme-connect.de

    Palladium-Catalyzed Reactions: Palladium complexes are widely used to catalyze cross-coupling reactions, such as the synthesis of biaryls, in environmentally safer media. researchgate.net

    Photoredox Catalysis: Visible-light photoredox catalysis represents a modern approach for initiating organic reactions. acs.org Benzoates can serve as photosensitizing catalysts or auxiliaries in C(sp³)–H fluorination reactions, increasing efficiency and enabling reactions under milder conditions, such as under an air atmosphere. nih.govuni-regensburg.de

    Advanced Synthetic Techniques and Process Optimization

    To improve the efficiency, speed, and safety of synthesizing compounds like this compound, advanced techniques are being employed that move beyond traditional batch processing with conventional heating.

    Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. researchgate.net By using microwave irradiation, the process benefits from rapid, direct heating of the solvent and reactants, leading to a significant reduction in reaction times, often from hours to minutes. researchgate.net This technique frequently results in higher product yields and improved purity compared to conventional heating methods. researchgate.net The synthesis of related halogenated heterocyclic compounds, such as 7-chloro-6-fluoro-benzothiazole derivatives, has been successfully expedited using microwave technology. researchgate.net

    Interactive Data Table: Conventional vs. Microwave-Assisted Synthesis This table presents a typical comparison for a hypothetical halogenation reaction.

    Parameter Conventional Heating (Oil Bath) Microwave-Assisted Synthesis (MAOS)
    Reaction Time 3-4 hours researchgate.net 5-6 minutes researchgate.net
    Energy Input Indirect, slow heating of the vessel and then the mixture. Direct, rapid heating of polar molecules within the mixture.
    Yield Moderate (e.g., 65%) researchgate.net Often higher (e.g., 85%) researchgate.net
    Process Control Slower response to temperature adjustments. Precise and rapid temperature and pressure control.

    Ionic liquids (ILs) are salts with melting points below 100°C, and they are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.govresearchgate.net In the synthesis of halogenated compounds, ILs can act as both the solvent and a catalyst or co-catalyst. Their unique properties can enhance reaction rates and selectivity. Furthermore, the non-volatile nature of ILs simplifies product separation, often allowing for simple extraction of the product while the catalyst remains dissolved in the IL, which can then be recycled and reused. This approach aligns well with green chemistry principles by minimizing solvent loss and waste. nih.gov

    Continuous Flow Synthesis Protocols

    The adoption of continuous flow chemistry for the synthesis of fine chemicals and pharmaceutical intermediates has been steadily increasing. This is attributed to the numerous advantages it offers over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. While specific continuous flow protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, the principles of flow chemistry have been successfully applied to analogous transformations, such as the chloromethylation of various aromatic compounds and the continuous processing of other substituted benzoates.

    A plausible continuous flow process for the synthesis of this compound would likely involve the controlled mixing of the starting material, Methyl 2-fluorobenzoate (B1215865), with a chloromethylating agent in a microreactor or a packed-bed reactor. The reaction would be a variation of the classic Blanc chloromethylation, where formaldehyde and hydrogen chloride are the typical reagents, often in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgdur.ac.uk

    A hypothetical continuous flow setup would consist of multiple syringe pumps or mass flow controllers to precisely deliver the streams of reactants and catalyst into a mixing zone before entering the reactor. The reactor itself could be a heated coil or a micro-packed bed reactor to ensure efficient mixing and heat exchange. The reaction temperature, pressure, and residence time would be critical parameters to optimize in order to maximize the yield of the desired product while minimizing the formation of by-products.

    One of the key challenges in adapting the Blanc chloromethylation to a continuous flow process is the potential for the formation of insoluble by-products, which could lead to clogging of the reactor. The choice of solvent and the precise control over stoichiometry and temperature are therefore crucial.

    Research into the continuous flow chloromethylation of polymers has demonstrated the feasibility of this reaction type in a flow system, highlighting the use of automated micro-total envelope systems for the safe handling of carcinogenic reagents. researchgate.net Furthermore, the continuous flow synthesis of other functionalized benzyl (B1604629) chlorides has been reported, providing insights into reactor design and operational parameters that could be adapted for the synthesis of this compound. vapourtec.comgoogle.com

    The following data tables present hypothetical yet scientifically plausible parameters for the continuous flow synthesis of this compound, based on findings from related continuous flow processes.

    Table 1: Hypothetical Reaction Parameters for Continuous Flow Chloromethylation of Methyl 2-fluorobenzoate

    ParameterValue
    Starting Material Methyl 2-fluorobenzoate
    Reagents Paraformaldehyde, Hydrogen Chloride
    Catalyst Zinc Chloride
    Solvent Dichloromethane
    Reactor Type PFA Capillary Reactor
    Reactor Volume 10 mL
    Temperature 60 - 80 °C
    Pressure 5 - 10 bar
    Residence Time 10 - 30 minutes
    Stoichiometry (Substrate:Reagent) 1 : 1.5

    Table 2: Hypothetical Performance Data for Continuous Flow Synthesis

    Residence Time (min)Temperature (°C)Conversion (%)Selectivity for 3-(chloromethyl) isomer (%)
    10607585
    20709088
    3080>9582

    It is important to note that these tables represent a projection based on analogous systems. The actual optimization of a continuous flow protocol for this compound would require experimental validation to determine the ideal conditions for maximizing yield and purity. The use of in-line analytical techniques, such as FT-IR or HPLC, would be invaluable for rapid process optimization.

    Reactivity and Mechanistic Investigations of Methyl 3 Chloromethyl 2 Fluorobenzoate

    Reactivity of the Chloromethyl Moiety

    The chloromethyl group, a benzylic halide, is a key reactive center in methyl 3-(chloromethyl)-2-fluorobenzoate. Its susceptibility to nucleophilic attack, elimination, and reduction is a focal point of its chemistry.

    Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

    The benzylic position of the chloromethyl group makes it amenable to nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism. The preferred pathway is contingent on several factors, including the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. libretexts.orgpressbooks.pub

    The SN2 pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org For this compound, the primary nature of the carbon bearing the chlorine atom suggests a predisposition towards the SN2 mechanism, as this minimizes steric hindrance for the incoming nucleophile. libretexts.orgmasterorganicchemistry.com

    Conversely, the SN1 pathway is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate, which is subsequently attacked by the nucleophile. masterorganicchemistry.com This mechanism is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. libretexts.orgpressbooks.pub The benzylic carbocation that would be formed from this compound is stabilized by resonance with the benzene (B151609) ring. This stabilization could allow for an SN1 pathway under appropriate conditions, such as solvolysis in a polar protic solvent like water or ethanol (B145695). libretexts.orgkhanacademy.org

    Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

    FactorFavors SN1 PathwayFavors SN2 PathwayRationale for this compound
    Substrate Tertiary > Secondary > PrimaryMethyl > Primary > SecondaryThe substrate is a primary benzylic halide, which can undergo both SN1 (due to carbocation stability) and SN2 (due to low steric hindrance) reactions. libretexts.orgmasterorganicchemistry.com
    Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻, OR⁻)The choice of nucleophile will be a critical determinant of the reaction pathway. libretexts.orglibretexts.org
    Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMF, DMSO)The solvent can be selected to favor one mechanism over the other. pressbooks.publibretexts.org
    Leaving Group Good leaving group requiredGood leaving group requiredChloride is a reasonably good leaving group, suitable for both pathways.

    Elimination Reactions

    In the presence of a strong, sterically hindered base, the chloromethyl group can undergo an elimination reaction, though this is generally less common for primary halides compared to substitution. The two primary elimination mechanisms are E1 and E2. libretexts.org

    The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group. libretexts.org For this compound, this would not be a typical reaction for the chloromethyl group itself due to the lack of an adjacent carbon with a proton. However, if there were a suitable adjacent C-H bond, a strong, non-nucleophilic base would favor this pathway.

    The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway. libretexts.org If a carbocation is formed at the benzylic position, a base could then abstract a proton from an adjacent carbon to form an alkene. Again, the structure of the chloromethyl group itself does not lend itself to this reaction.

    Reductive Dehalogenation Strategies

    Reductive dehalogenation offers a method to replace the chlorine atom of the chloromethyl group with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of metal-based reducing agents. acs.org For instance, the use of a palladium catalyst with a hydrogen source can effectively achieve this reduction.

    Another approach involves the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, or more potent systems such as lithium aluminum hydride. These methods are fundamental in synthetic organic chemistry for the removal of halide functionality. The microbial-mediated reductive dehalogenation of aromatic compounds has also been studied, highlighting the potential for bioremediation applications. nih.gov

    Reactivity of the Fluoro-Substituted Aromatic Ring

    The aromatic ring of this compound is influenced by three substituents: the activating, ortho,para-directing chloromethyl group, and the deactivating, ortho,para-directing fluoro and meta-directing methyl ester groups. stackexchange.comaiinmr.com This substitution pattern creates a complex reactivity landscape for electrophilic and nucleophilic aromatic substitution reactions.

    Electrophilic Aromatic Substitution Pathways

    In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. mnstate.edu The directing effects of the existing substituents determine the position of the incoming electrophile. The fluoro group is an ortho,para-director, while the methyl ester group is a meta-director. aiinmr.com The chloromethyl group is generally considered an ortho,para-director. stackexchange.com

    The combined influence of these groups makes predicting the exact regioselectivity of an EAS reaction complex. The fluorine atom, being highly electronegative, deactivates the ring towards electrophilic attack. Conversely, the chloromethyl group is weakly activating. stackexchange.com The powerful meta-directing effect of the ester group will also play a significant role. aiinmr.com Nitration, for example, would likely lead to a mixture of products, with the nitro group adding to positions dictated by the cumulative electronic and steric effects of the substituents. aiinmr.commnstate.edu

    Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

    SubstituentPositionElectronic EffectDirecting Influence
    -F2Inductively withdrawing, resonance donatingOrtho, Para-directing (deactivating)
    -CH₂Cl3Weakly inductively withdrawingOrtho, Para-directing (weakly activating/deactivating) stackexchange.com
    -COOCH₃1Inductively and resonance withdrawingMeta-directing (deactivating) aiinmr.com

    Nucleophilic Aromatic Substitution (SNAr) Reactions

    Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom can act as a leaving group.

    The presence of the electron-withdrawing methyl ester group para to the fluorine atom should activate the ring towards nucleophilic attack at the carbon bearing the fluorine. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituent. libretexts.org The rate of SNAr reactions is often dependent on the stability of this intermediate. While fluorine is a poor leaving group in SN1 and SN2 reactions, it is often a good leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. masterorganicchemistry.com

    Transformations of the Methyl Ester Functionality

    The methyl ester group in this compound is a primary site for nucleophilic acyl substitution. The reactivity of the carbonyl group is influenced by the electronic effects of the substituents on the benzene ring. The 2-fluoro and 3-(chloromethyl) groups are both electron-withdrawing, which would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted methyl benzoate (B1203000).

    Hydrolysis and Saponification

    Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(chloromethyl)-2-fluorobenzoic acid, can be achieved under either acidic or basic conditions.

    Acid-Catalyzed Hydrolysis: This typically involves heating the ester with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

    Saponification (Base-Catalyzed Hydrolysis): This is an irreversible process that involves reacting the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically faster than acid-catalyzed hydrolysis and proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid.

    ReactionReagentsProduct
    Acid HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄), Heat3-(chloromethyl)-2-fluorobenzoic acid
    Saponification1. NaOH or KOH, H₂O/Alcohol, Heat 2. H₃O⁺3-(chloromethyl)-2-fluorobenzoic acid

    Transesterification Reactions

    Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

    CatalystReactant Alcohol (R'OH)Product
    Acid (e.g., H₂SO₄)e.g., Ethanol, PropanolAlkyl 3-(chloromethyl)-2-fluorobenzoate
    Base (e.g., NaOR')e.g., Ethanolate, PropoxideAlkyl 3-(chloromethyl)-2-fluorobenzoate

    Amidation and Other Carboxyl Derivatives Formation

    The methyl ester can be converted to a variety of other carboxylic acid derivatives through nucleophilic acyl substitution.

    Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can yield the corresponding amide. This reaction is often slower than hydrolysis and may require heating. The use of a catalyst, such as sodium cyanide, can facilitate this transformation.

    Formation of Other Derivatives: Reaction with other nucleophiles can lead to the formation of other derivatives. For example, reaction with a carboxylate anion could yield an acid anhydride, though this is a less common transformation for a methyl ester.

    ReactionNucleophileProduct
    AmidationNH₃, RNH₂, or R₂NH3-(chloromethyl)-2-fluorobenzamide or N-substituted derivatives

    Photoinduced and Radical-Mediated Reactivity

    The presence of the benzyl (B1604629) chloride moiety in this compound opens up pathways for photoinduced and radical-mediated reactions. The C-Cl bond in a benzyl chloride is susceptible to homolytic cleavage upon exposure to UV light or in the presence of a radical initiator.

    Benzyl chlorides can be reduced to benzyl radicals through photoredox catalysis. nih.gov These radicals are versatile intermediates that can participate in a variety of bond-forming reactions. The presence of electron-withdrawing groups on the aromatic ring, such as the fluoro and ester groups in the target molecule, can influence the reduction potential and the subsequent reactivity of the generated radical. acs.org

    Studies on related benzyl chlorides have shown that they can undergo photoinduced benzylation of aromatic compounds. rsc.orgrsc.org This proceeds through a charge-transfer complex and subsequent radical ion pairs. It is plausible that this compound could undergo similar reactions.

    Furthermore, benzyl radicals can be generated from benzyl chlorides under various conditions and participate in coupling reactions. acs.orgnumberanalytics.com The stability of the benzyl radical is a key factor in these transformations. The substituents on the aromatic ring will play a role in this stability.

    It is important to note that while these reactions are known for the benzyl chloride functional group, their specific application to this compound, and the potential for intramolecular reactions or influence from the other substituents, would require dedicated experimental investigation.

    Reaction TypeConditionsIntermediatePotential Products
    PhotoreductionPhotoredox catalyst, lightBenzyl radicalDimerized products, products of radical trapping
    Photoinduced BenzylationAromatic substrate, UV lightRadical ion pairArylated derivatives
    Radical CouplingRadical initiator or metal catalystBenzyl radicalDimerized (bibenzyl) derivatives

    Advanced Analytical Characterization of Methyl 3 Chloromethyl 2 Fluorobenzoate

    Spectroscopic Methodologies for Structural Elucidation

    Spectroscopic methods are paramount for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

    NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

    ¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For Methyl 3-(chloromethyl)-2-fluorobenzoate, the expected signals are:

    A singlet corresponding to the three protons of the methyl ester (-OCH₃) group, anticipated in the range of δ 3.9 ppm.

    A singlet for the two protons of the chloromethyl (-CH₂Cl) group, expected to be downfield around δ 4.7-4.8 ppm due to the electron-withdrawing effects of both the aromatic ring and the chlorine atom.

    A complex multiplet system for the three aromatic protons (H-4, H-5, and H-6). Their chemical shifts and splitting patterns will be influenced by coupling to each other and to the adjacent fluorine atom.

    ¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The presence of fluorine introduces additional complexity through carbon-fluorine coupling (J-coupling), which can be observed over one or more bonds.

    The carbonyl carbon (C=O) of the ester group is expected to appear significantly downfield, typically around δ 164-166 ppm.

    The carbon of the chloromethyl group (-CH₂Cl) is anticipated around δ 40-45 ppm.

    The methyl ester carbon (-OCH₃) will likely produce a signal near δ 52-53 ppm.

    The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF), while other ring carbons will show smaller two-, three-, or four-bond couplings.

    ¹⁹F NMR Spectroscopy: As the compound contains a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.

    For an ortho-substituted fluorobenzoate, the ¹⁹F chemical shift is expected in a characteristic region. For comparison, monofluorobenzene resonates at approximately -113 ppm relative to the standard CFCl₃. colorado.edu The electronic effects of the ester and chloromethyl groups will influence this precise value. Studies on similar fluorobenzoates show that the chemical environment significantly impacts the fluorine resonance.

    Predicted NMR Data Summary

    Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity / Coupling Assignment
    ¹H ~3.9 Singlet -COOCH₃
    ¹H ~4.7-4.8 Singlet -CH₂Cl
    ¹H ~7.2-8.0 Multiplet Ar-H
    ¹³C ~164-166 Singlet (or doublet due to J-coupling) C=O
    ¹³C ~115-140 Multiple doublets (due to C-F coupling) Ar-C
    ¹³C ~52-53 Singlet -OCH₃
    ¹³C ~40-45 Singlet -CH₂Cl

    Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The IR spectrum of this compound is predicted to show several characteristic absorption bands. The interpretation can be guided by data from analogous compounds like methyl 2-fluorobenzoate (B1215865) and methyl 4-(chloromethyl)benzoate. nist.govspectrabase.com

    C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected between 1720 and 1740 cm⁻¹.

    C-O Stretch: The C-O stretching vibrations of the ester group will likely appear as two distinct bands in the 1300-1100 cm⁻¹ region.

    Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon stretching within the benzene (B151609) ring.

    C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and chloromethyl groups will be observed just below 3000 cm⁻¹.

    C-F Stretch: A strong band corresponding to the carbon-fluorine bond stretch is expected in the 1300-1200 cm⁻¹ region.

    C-Cl Stretch: The carbon-chlorine stretching vibration is anticipated to produce a medium to strong band in the 750-650 cm⁻¹ range.

    Predicted IR Absorption Bands

    Wavenumber (cm⁻¹) Intensity Assignment
    >3000 Medium-Weak Aromatic C-H Stretch
    <3000 Medium-Weak Aliphatic C-H Stretch
    1720-1740 Strong Ester C=O Stretch
    1450-1600 Medium-Weak Aromatic C=C Stretch
    1200-1300 Strong Ester C-O Stretch & C-F Stretch

    Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the molecular weight and valuable information about the molecule's fragmentation pattern. For this compound (C₉H₈ClFO₂), the monoisotopic mass is approximately 202.02 Da.

    The mass spectrum is expected to show:

    Molecular Ion Peak ([M]⁺): A peak at m/z ≈ 202. This peak will be accompanied by an M+2 peak at m/z ≈ 204 with roughly one-third the intensity, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

    Key Fragments: Fragmentation is likely to occur at the functional groups. Predicted fragmentation patterns based on related structures suggest the loss of:

    The methoxy (B1213986) group (-OCH₃) to give a fragment at m/z ≈ 171.

    The entire methyl ester group (-COOCH₃) to give a fragment at m/z ≈ 143.

    The chlorine atom, though less common as a primary fragmentation, could lead to a fragment at m/z ≈ 167.

    Predicted Mass Spectrometry Fragments

    m/z Ion Notes
    ~204 [M+2]⁺ Isotope peak confirming presence of one Cl atom
    ~202 [M]⁺ Molecular Ion
    ~171 [M - OCH₃]⁺ Loss of the methoxy radical

    UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions of the benzene ring. The spectrum is expected to show two main absorption bands:

    A strong absorption band (the E2-band) around 230-240 nm.

    A weaker, structured absorption band (the B-band) around 270-280 nm. The positions and intensities of these bands can be subtly shifted by the substituents on the aromatic ring.

    Beyond standard IR spectroscopy, advanced vibrational analysis provides deeper insight into a molecule's vibrational modes. This often involves a combination of experimental techniques and theoretical calculations.

    Raman Spectroscopy: This technique, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional data for a complete vibrational profile.

    Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the molecule's geometry and predict its vibrational frequencies. nih.gov By comparing the calculated harmonic vibrational wavenumbers with experimental IR and Raman spectra, a precise and confident assignment of each observed band to a specific molecular motion (stretching, bending, etc.) can be achieved. nih.gov This integrated approach is invaluable for a definitive structural confirmation.

    Chromatographic Techniques for Purity Assessment and Mixture Analysis

    Chromatography is essential for separating the target compound from impurities, starting materials, or by-products, thereby allowing for its quantification and purity assessment.

    High-Performance Liquid Chromatography (HPLC): This is a highly versatile technique for analyzing non-volatile compounds. For this compound, a reversed-phase method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is typically achieved using a UV detector, often a Diode Array Detector (DAD) that can acquire a UV spectrum of the eluting peak, further confirming its identity. nih.gov

    Gas Chromatography (GC): Given the expected volatility of the compound, GC is also a suitable method for purity analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. Flame Ionization Detection (FID) can be used for quantification due to its broad sensitivity to organic compounds. For definitive identification, GC can be coupled with a Mass Spectrometer (GC-MS), which provides both the retention time from the GC and the mass spectrum of the compound.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components of a volatile or semi-volatile mixture. In the context of this compound, GC-MS analysis would provide critical information regarding its purity, identify any potential impurities from the synthesis process, and confirm its molecular weight.

    The gas chromatograph would separate the compound from any residual solvents, starting materials, or by-products. The retention time, the time it takes for the compound to pass through the chromatographic column, would be a characteristic parameter under specific experimental conditions. Following separation, the mass spectrometer would bombard the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight, and the fragmentation pattern would provide structural information, helping to confirm the positions of the chloro, methyl, and fluoro substituents on the benzoate (B1203000) ring.

    Despite the utility of this technique, no specific GC-MS studies detailing the retention time, mass spectral data, or fragmentation patterns for this compound are available in the reviewed literature.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, an HPLC method would be developed to determine its purity with high accuracy and to quantify any non-volatile impurities.

    A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The compound would then travel through a column packed with a stationary phase, and its interaction with this phase would determine its retention time. A detector, commonly a UV-Vis detector for aromatic compounds like this, would measure the absorbance of the eluting compound, generating a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks would provide a quantitative measure of its purity.

    No specific HPLC methods, including details on the column, mobile phase, flow rate, and detector wavelength, have been published for the analysis of this compound. Consequently, no chromatograms or purity data from HPLC analysis are available.

    Elemental Analysis for Compositional Verification

    Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, chlorine, fluorine, and oxygen in this case) present in the sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its compositional purity.

    The theoretical elemental composition of this compound (C₉H₈ClFO₂) is:

    Carbon (C): 53.35%

    Hydrogen (H): 3.98%

    Chlorine (Cl): 17.50%

    Fluorine (F): 9.38%

    Oxygen (O): 15.79%

    In a typical elemental analysis, a sample of the compound would be combusted in a controlled environment, and the resulting gases would be quantitatively measured to determine the percentages of C, H, and other elements. The experimentally determined percentages would then be compared to the theoretical values. A close agreement between the experimental and theoretical values would confirm the elemental composition and, by extension, the empirical formula of the compound.

    A search of the scientific literature did not yield any published reports of elemental analysis performed on this compound. Therefore, no experimental data for its compositional verification is available.

    X-ray Crystallography for Solid-State Structural Determination

    The analysis would involve mounting a suitable single crystal of the compound in an X-ray diffractometer. The crystal would be irradiated with a beam of X-rays, and the diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms would be collected. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, leading to a detailed three-dimensional structural model. This would definitively confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

    No studies reporting the single crystal X-ray diffraction analysis of this compound have been found. As a result, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available for this compound.

    Computational and Theoretical Studies on Methyl 3 Chloromethyl 2 Fluorobenzoate

    Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

    Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and energy landscapes, which are crucial for predicting reactivity.

    Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. For Methyl 3-(chloromethyl)-2-fluorobenzoate, DFT calculations would typically be employed to perform full geometry optimization, starting from a plausible initial structure. This process finds the lowest energy conformation of the molecule. mdpi.comnih.gov

    Studies on related halosubstituted aromatic compounds demonstrate that DFT methods, such as B3LYP with a basis set like 6-311+G**, can accurately predict geometric parameters (bond lengths, bond angles) and vibrational frequencies. rsc.orgresearchgate.net For the title compound, DFT would elucidate the influence of the electron-withdrawing fluorine atom and the chloromethyl group on the geometry and electronic distribution of the benzene (B151609) ring. rsc.org Furthermore, frontier molecular orbital analysis (HOMO and LUMO) derived from DFT calculations can provide key information on reactivity. mdpi.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the molecule's ability to donate or accept electrons, respectively, highlighting potential sites for electrophilic and nucleophilic attack.

    A typical output from a DFT calculation on a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- rsc.orgrsc.orgacs.orgtriazolo[4,3-a]pyridine, showed the LUMO is primarily located on the fused pyridine (B92270) ring system, while the HOMO is distributed across the entire molecule, including the thioether group and benzene ring. mdpi.com For this compound, the LUMO would likely be centered on the aromatic ring and ester group, while the HOMO might have significant contributions from the chlorine and oxygen lone pairs.

    The presence of rotatable single bonds in this compound gives rise to different spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The key rotational degrees of freedom in this molecule are around the C(aryl)-C(ester), O-CH3, and C(aryl)-CH2Cl bonds.

    Studies on related 2-substituted methyl benzoates show that the orientation of the ester group relative to the ring is a critical factor in determining stability. rsc.orgrsc.org The presence of a substituent at the 2-position (the fluorine atom in this case) creates a steric and electronic environment that influences the preference for either a cis or trans conformation (referring to the relative orientation of the C=O bond and the 2-substituent). For 2-fluorobenzoates, the conformer where the C=O bond is directed away from the fluorine atom is generally more stable. rsc.org The C-F bond can influence molecular conformation through various interactions, including dipole-dipole and hyperconjugation effects. beilstein-journals.org

    The rotation of the chloromethyl group also contributes to the conformational landscape. The stability of different rotamers will be influenced by steric hindrance and potential intramolecular interactions with the adjacent fluorine and ester groups. A detailed conformational search using quantum chemical methods would be necessary to map the potential energy surface and identify all low-energy minima.

    Table 1: Predicted Stable Conformations and Dihedral Angles for this compound based on Analogous Compounds

    Dihedral Angle Predicted Value (degrees) Description of Conformation
    C2-C1-C(O)-O ~180° The ester carbonyl group is predicted to be oriented trans to the C1-C2 bond, minimizing steric clash with the fluorine atom.
    C4-C3-C(H2)-Cl Variable The orientation of the chloromethyl group will depend on a balance of steric and electronic effects with adjacent groups.

    Theoretical calculations are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, a key reaction of interest is the nucleophilic substitution at the benzylic carbon of the chloromethyl group, as the chlorine atom is a good leaving group. acs.orgnih.gov

    Computational studies can model the reaction coordinate for an SN2-type reaction, for example, with a generic nucleophile. By calculating the energy profile of the reaction, one can determine the activation energy barrier and the energy of the transition state. This provides a quantitative measure of the reaction's feasibility and rate. DFT calculations have been used to investigate similar reactions, such as the amination of aryl halides, elucidating the role of catalysts and reaction conditions. The mechanism for the chloromethylation of benzene itself involves the generation of an electrophile which then attacks the aromatic ring. youtube.com While not a reaction of the title compound, it informs on the reactivity of the chloromethyl moiety.

    Analysis of related compounds like 4-(2-chloroethyl)benzoic acid shows that the chloroethyl group can readily undergo nucleophilic substitution reactions. Similarly, the chloromethyl group in the title compound is expected to be the primary site for such chemical transformations. Transition state analysis would reveal the geometry of the activated complex, providing a deeper understanding of the factors that stabilize or destabilize it.

    Molecular Dynamics Simulations for Conformational Landscapes

    While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent or on a surface). acs.orgnih.gov

    For this compound, an MD simulation would reveal how the molecule flexes and rotates at a given temperature. mdpi.com This is particularly useful for understanding the full range of accessible conformations, which may include transient states not identified in a static conformational search. Simulations of similar aromatic esters on surfaces have shown that these molecules tend to adopt a flat orientation to maximize favorable interactions. acs.org In solution, MD can be used to study solvation effects and how solvent molecules arrange themselves around the solute, which can in turn influence conformation and reactivity.

    In Silico Approaches for Predicting Chemical Behavior and Interactions

    The term in silico refers to any biological or chemical experiment performed on a computer. For this compound, various in silico approaches can predict its chemical behavior. Organofluorine compounds often exhibit unique properties due to the high electronegativity of fluorine, including enhanced metabolic stability and altered acidity of nearby protons. numberanalytics.comwikipedia.org

    Computational models can predict properties like lipophilicity (logP), aqueous solubility, and potential binding affinity to biological macromolecules. For instance, in silico drug design often involves docking a small molecule into the active site of a protein. nih.gov While no specific biological activity is discussed here, the principles of in silico prediction are broadly applicable. By comparing the computed properties of this compound with databases of known compounds, it is possible to hypothesize about its potential interactions and chemical role. The development of methods like graph neural networks is further enhancing the ability to predict properties such as adsorption energies for aromatic molecules. mdpi.com

    Molecular Electrostatic Potential Surface (MEPS) Analysis and Intermolecular Interactions

    The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding and predicting intermolecular interactions. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. ias.ac.inmdpi.com

    For this compound, a MEPS analysis would reveal several key features:

    Negative Potential: Strong negative potential would be located on the oxygen atoms of the ester's carbonyl group and, to a lesser extent, the ether oxygen, indicating these are primary sites for hydrogen bond acceptance or interaction with electrophiles. mdpi.comresearchgate.net

    Positive Potential: The hydrogen atoms on the aromatic ring will show positive potential. A region of positive potential, known as a σ-hole, may be present on the outer side of the chlorine atom along the C-Cl bond axis, making it a potential halogen bond donor. researchgate.netresearchgate.net

    This analysis allows for the prediction of how the molecule will interact with other molecules, for example, in crystal packing or in solution. The electrostatic potential is a key determinant of non-covalent interactions, which govern molecular recognition and self-assembly processes.

    Table 2: Predicted Molecular Electrostatic Potential (MEPS) Features for this compound

    Molecular Region Predicted Electrostatic Potential Type of Interaction Favored
    Carbonyl Oxygen (C=O) Strongly Negative Hydrogen Bond Acceptor, Electrophilic Attack
    Aromatic Ring (π-system) Negative (above/below plane) π-stacking, Interaction with Cations
    Chlorine Atom (σ-hole) Positive Halogen Bonding

    Crystal Structure Prediction and Polymorphism Studies

    Crystal Structure Prediction (CSP) and the study of polymorphism are critical in pharmaceutical and materials science to understand the relationship between molecular structure and solid-state properties. For a molecule like this compound, these studies would provide vital insights into its stability, solubility, and other physical characteristics.

    Methodology for Crystal Structure Prediction

    A typical CSP study for an organic molecule such as this compound would involve a multi-step computational process:

    Conformational Analysis: The process would begin by identifying all low-energy conformations of the isolated molecule. Due to the flexibility of the ester and chloromethyl groups, several conformers would likely exist within a narrow energy range. Quantum mechanical calculations would be used to accurately determine the geometries and relative energies of these conformers.

    Crystal Packing Generation: Using the identified low-energy conformers, a systematic search for possible crystal packing arrangements would be performed. This search explores various space groups and generates thousands of hypothetical crystal structures.

    Lattice Energy Minimization: Each generated structure would then be subjected to geometry optimization, minimizing the lattice energy. This is typically done using force fields specifically parameterized for organic molecules, followed by more accurate calculations using methods like Density Functional Theory (DFT) with dispersion corrections (DFT-D). This produces a crystal energy landscape, which plots the relative energy of each predicted structure.

    The final output is a list of the most likely, low-energy crystal structures. The structure with the lowest calculated lattice energy is predicted to be the most stable form under the given conditions.

    Expected Findings and Polymorphism

    For a molecule with the functional groups of this compound, several types of intermolecular interactions would be expected to govern the crystal packing. These include:

    van der Waals forces.

    Dipole-dipole interactions involving the ester and fluoro-substituents.

    Potential weak hydrogen bonds of the C-H···O or C-H···F type.

    The interplay between these interactions can lead to the formation of multiple stable or metastable crystal forms, a phenomenon known as polymorphism. A CSP study would aim to identify these potential polymorphs. The energy differences between polymorphs of organic molecules are often small (typically less than 2 kcal/mol), making their prediction challenging but crucial.

    Studies on analogous systems, such as ortho-substituted benzoic acids, have shown that seemingly minor changes, like the interchange of a chloro and a methyl group, can lead to different packing arrangements, though they may retain similar hydrogen-bonded motifs. This suggests that this compound might exhibit a complex polymorphic landscape.

    Illustrative Data from a Hypothetical CSP Study

    While no specific data exists for this compound, a typical output from a CSP study would resemble the table below. This table illustrates the kind of information that would be generated, ranking the most plausible predicted crystal structures.

    Predicted PolymorphSpace GroupZ'Lattice Energy (kJ/mol)Density (g/cm³)Unit Cell Parameters (Å, °)
    Form I (Global Min)P2₁/c1-95.81.45a=8.5, b=10.2, c=12.1, β=95.5
    Form IIP-12-94.21.43a=7.9, b=8.8, c=14.5, α=91.2, β=98.7, γ=105.3
    Form IIIC2/c1-92.51.41a=20.5, b=5.6, c=9.8, β=110.2
    Form IVP2₁2₁2₁1-91.91.40a=6.7, b=11.3, c=15.8

    Note: The data in this table is purely illustrative and does not represent actual predicted values for this compound. It serves to demonstrate the typical results of a crystal structure prediction analysis.

    Further experimental work would be required to validate these computational predictions and to crystallize and characterize any existing polymorphs of this compound.

    Applications of Methyl 3 Chloromethyl 2 Fluorobenzoate As a Key Synthetic Intermediate

    Precursor in Medicinal Chemistry for Bioactive Molecule Synthesis

    In the realm of medicinal chemistry, the quest for novel therapeutic agents often relies on the availability of versatile chemical building blocks. Methyl 3-(chloromethyl)-2-fluorobenzoate is prized for its trifunctional nature, which allows for sequential and site-selective reactions to build complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate, while the chloromethyl group acts as a reactive handle for introducing a variety of functional groups or for linking the scaffold to other molecular fragments.

    The synthesis of new heterocyclic compounds is a cornerstone of drug discovery, as these ring systems are found in a vast number of pharmaceuticals. wisdomlib.org The chloromethyl group of this compound is a potent electrophile, making it an ideal starting point for constructing various heterocyclic rings through reactions with nucleophiles.

    For instance, it can react with primary amines to initiate the formation of nitrogen-containing heterocycles. Its reaction with compounds containing multiple heteroatoms, such as hydrazines or hydroxylamines, can lead to the synthesis of more complex fused or poly-heterocyclic systems. researchgate.net The strategic placement of the fluorine atom can influence the reactivity of the chloromethyl group and the electronic properties of the resulting heterocyclic system, which is a key consideration in designing molecules with specific biological activities. Studies on related starting materials have shown the successful synthesis of diverse derivatives, including oxazoles and imidazoles, underscoring the potential of such reactive intermediates in medicinal chemistry. wisdomlib.org

    Table 1: Potential Heterocyclic Systems from this compound

    Heterocycle Class Potential Reagents Reaction Type
    Benzothiazoles 2-Aminothiophenol Cyclocondensation
    Oxazolidinones Schiff bases, Glycine Cycloaddition
    Imidazoles Amidines, Aldehydes Multi-component reaction

    Prodrugs are inactive or less active molecules that are converted into the active drug form within the body through enzymatic or chemical processes. actamedicamarisiensis.ro This strategy is often used to improve a drug's solubility, stability, or bioavailability. This compound possesses two key features that make it a valuable intermediate in prodrug synthesis.

    First, the methyl ester can be readily hydrolyzed by esterase enzymes in the body to release a free carboxylic acid, which may be the active form of the drug. Second, the reactive chloromethyl group serves as a versatile linker to attach a "promoiety," a carrier molecule designed to be cleaved off. For example, it can be used to create glycosyloxymethyl prodrugs, where the chloromethyl synthon connects the drug to a monosaccharide. nih.gov This approach can enhance water solubility and facilitate oral absorption before the sugar is cleaved by enzymes like β-glucosidase to release the active drug. nih.gov The fluorine atom can also play a role by modulating the electronic environment, which may influence the rate of prodrug activation. nih.gov

    In modern drug design, a "scaffold" refers to the core structure of a molecule that is responsible for its primary interaction with a biological target, such as an enzyme or a receptor. This compound provides a robust fluorinated benzoate (B1203000) scaffold, a privileged structure in medicinal chemistry. researchgate.net The fluorine atom is particularly valuable as it can form strong, favorable interactions with protein targets and can block sites of metabolism, thereby increasing the drug's half-life. nih.gov

    The chloromethyl group on this scaffold provides a crucial attachment point for adding other chemical groups to explore the binding pocket of a target protein. This allows medicinal chemists to systematically modify the structure to optimize potency and selectivity. For example, this scaffold could be elaborated to create inhibitors of enzymes like c-MET, a receptor tyrosine kinase implicated in cancer, where substituted aromatic rings are key to inhibitory activity. nih.gov Benzothiazole derivatives, which can be synthesized from related precursors, are known to possess a wide spectrum of biological activities, including enzyme inhibition. researchgate.net

    Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiotracers to visualize and measure metabolic processes in the body. nih.gov Fluorine-18 (¹⁸F) is the most widely used radioisotope for PET due to its ideal properties, including a short half-life and low positron energy, which results in high-resolution images. nih.gov

    In the development of new ¹⁸F-labeled PET tracers, the synthesis of the non-radioactive ("cold") version of the molecule is the first critical step. This compound can serve as a key precursor or reference standard in this process. While this compound itself contains a stable fluorine-19 atom, its structure can be part of a larger molecule targeted for radiolabeling. The radiosynthesis often involves a late-stage nucleophilic substitution reaction to introduce the [¹⁸F]fluoride. nih.govd-nb.info The chloromethyl group could be used to attach moieties that are part of the final tracer, or the entire molecule could serve as a scaffold that is later modified to incorporate the ¹⁸F isotope at a different position. The development of novel fluorinated tracers is crucial for imaging various conditions, including cancer and neurological disorders. nih.govnih.gov

    Table 2: Key Properties of Fluorine-18 for PET Imaging

    Property Value/Description Significance
    Half-life ~110 minutes Allows for synthesis, transport, and imaging protocols spanning several hours. nih.gov
    Positron Energy 0.64 MeV (low) Limits radiation dose to the patient and provides high-resolution images. nih.gov
    Decay Mode Positron Emission (β+) Enables detection by PET scanners for 3D imaging.

    Building Block for Materials Science and Polymer Chemistry

    Beyond its applications in medicine, the unique reactivity of this compound makes it a candidate for creating advanced materials. Fluoropolymers, in particular, are a class of materials known for their exceptional properties. researchgate.net

    In polymer chemistry, monomers are the fundamental repeating units that form a polymer chain. The properties of the final material are dictated by the chemical structure of the monomer. This compound can be envisioned as a functional monomer or crosslinking agent.

    The chloromethyl group is highly reactive and can participate in various polymerization reactions. For example, it can be used in Friedel-Crafts alkylation reactions to create cross-links between polymer chains, enhancing the thermal stability and mechanical strength of the material. Alternatively, the chloromethyl group can be chemically modified into other functional groups (e.g., vinyl, styrenyl) to create a monomer suitable for addition polymerization.

    Incorporating this fluorinated monomer into a polymer backbone would likely impart some of the characteristic properties of fluoropolymers, such as high thermal stability, chemical inertness, and low surface energy, due to the strength of the carbon-fluorine bond. researchgate.net The presence of the methyl ester group offers another site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as its solubility or refractive index.

    Table 3: List of Chemical Compounds Mentioned

    Compound Name
    This compound
    2-Aminothiophenol
    Benzothiazole
    Oxazolidinone
    Glycine
    Imidazole
    Thiazolidinone
    Thioglycolic acid
    β-glucosidase
    c-MET
    Fluorine-18
    [¹⁸F]fluoride
    Carbon-fluorine

    Lack of Specific Research Findings for "this compound" Applications

    Following a comprehensive search for the applications of the chemical compound "this compound" as a key synthetic intermediate, it has been determined that there is a notable absence of specific, publicly available research detailing its use in the synthesis of advanced organic materials or agrochemicals. While general principles of organic synthesis suggest its potential utility as a building block due to its functional groups—a reactive chloromethyl group, a fluorine atom, and a methyl ester on a benzene (B151609) ring—concrete examples of its application in the requested areas are not present in the surveyed scientific literature and patent databases.

    The performed searches for the use of "this compound" in the development of advanced organic materials, such as conductive polymers, organic light-emitting diodes (OLEDs), or liquid crystals, did not yield any specific instances of its incorporation into these materials. Similarly, investigations into its role in agrochemical synthesis did not uncover any established pathways for the creation of fungicides, herbicides, or insecticides starting from this particular compound.

    Although related compounds with chloromethyl or fluorinated phenyl moieties are known intermediates in these fields, the specific combination of substituents in "this compound" does not appear in the detailed research findings necessary to construct an in-depth article with data tables as requested. For example, while the synthesis of the insecticide bifenthrin (B131952) involves a chloromethylated biphenyl (B1667301) intermediate, this is a structurally distinct molecule. researchgate.net Likewise, the broad field of fluorinated agrochemicals and organic materials is well-documented, but specific mentions of "this compound" are absent. nih.gov

    Therefore, the generation of a detailed article focusing solely on the specified applications of "this compound" is not feasible based on the currently accessible information.

    Future Research Directions and Emerging Challenges

    Development of Catalytic Asymmetric Synthesis Routes

    The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For Methyl 3-(chloromethyl)-2-fluorobenzoate, the development of catalytic asymmetric synthesis routes is a key area for future research. The primary challenge lies in controlling the stereochemistry at the carbon bearing the chloromethyl group, should it become a chiral center through subsequent transformations.

    Current strategies for creating stereocenters, particularly those containing fluorine, often rely on asymmetric hydrogenation or cross-coupling reactions. nih.govmit.edu Research in this area would likely focus on the design of novel chiral catalysts, such as those based on transition metals like iridium, rhodium, or palladium, complexed with specifically designed N,P-ligands. researchgate.net These catalysts could enable the enantioselective transformation of a prochiral precursor to this compound or facilitate asymmetric reactions at the chloromethyl position.

    Key research objectives would include:

    Design of Novel Ligands: Creating new chiral ligands that can effectively induce asymmetry in reactions involving the benzoate (B1203000) scaffold.

    Screening of Catalytic Systems: Testing various metal-ligand combinations to find optimal conditions for high yield and enantioselectivity. nih.gov

    Understanding Reaction Mechanisms: Investigating the mechanistic pathways of the asymmetric transformations to allow for rational catalyst design and optimization.

    Success in this area would provide access to chiral building blocks derived from this compound, significantly broadening its utility in the synthesis of complex, stereochemically defined molecules.

    Exploration of Novel Reactivity Under Mild Conditions

    Future research will undoubtedly delve into uncovering new chemical transformations of this compound under mild reaction conditions. The presence of three distinct functional groups—the methyl ester, the chloromethyl group, and the fluoroaromatic ring—offers a rich landscape for chemical exploration. The chloromethyl group is a versatile electrophilic handle, susceptible to nucleophilic substitution, while the aromatic ring can undergo various coupling reactions.

    The exploration of novel reactivity would likely focus on:

    Photoredox Catalysis: Utilizing visible light to initiate novel transformations, such as C-C and C-X bond formations, under ambient temperature and pressure.

    Enzymatic Transformations: Employing enzymes to carry out selective modifications of the molecule, offering high chemo-, regio-, and stereoselectivity under environmentally benign conditions.

    Flow Chemistry: Using continuous-flow reactors to safely explore reactions with short-lived intermediates or to precisely control reaction parameters, potentially uncovering new reactivity profiles.

    A significant challenge will be achieving selectivity, given the multiple reactive sites. For instance, developing conditions that favor reaction at the chloromethyl group without affecting the ester or the C-F bond is a non-trivial but crucial goal for synthetic utility.

    Integration with Machine Learning and AI for Reaction Discovery

    The intersection of machine learning (ML) and artificial intelligence (AI) with chemistry is poised to revolutionize how new reactions are discovered and optimized. mit.edu For this compound, AI can be a powerful tool to accelerate research.

    Potential applications include:

    Predictive Modeling: Training ML models on large reaction databases to predict the outcomes of unknown reactions involving this compound. mit.edu This could help researchers prioritize experiments and avoid unproductive synthetic routes.

    Reaction Condition Optimization: Using algorithms to explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to rapidly identify optimal conditions for a desired transformation.

    De Novo Reaction Design: Employing generative models to propose entirely new synthetic pathways or reactions for this compound, potentially leading to the discovery of unprecedented chemical reactivity. nih.gov

    The primary challenge in this domain is the need for large, high-quality datasets of reactions involving fluorinated and chloromethylated aromatic compounds to train accurate and reliable ML models. Generating this data through high-throughput experimentation will be a critical enabling step.

    Expansion of Applications into New Chemical Domains

    While the current applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of significant interest. For example, the related compound Methyl 3-amino-2-fluorobenzoate is known as an intermediate in the synthesis of the kinase inhibitor Dabrafenib. chemicalbook.com This suggests a strong potential for this compound to serve as a key building block in medicinal chemistry.

    Future research will likely focus on leveraging this compound for the synthesis of:

    Pharmaceuticals: Designing and synthesizing novel drug candidates by incorporating the fluorobenzoate scaffold, which can improve metabolic stability and binding affinity. researchgate.net

    Agrochemicals: Developing new pesticides and herbicides, as the introduction of fluorine atoms often enhances the biological activity of agrochemical compounds. Related bromo-fluoro benzoates are noted as intermediates for agrochemicals. chemimpex.com

    Functional Materials: Creating novel polymers, liquid crystals, or organic electronics where the specific steric and electronic properties of the molecule can be exploited.

    The main challenge will be to develop efficient and selective synthetic routes to convert this compound into more complex and functional molecules tailored for these specific applications.

    Strategies for Scalable and Sustainable Industrial Production

    For any chemical compound to have a broad impact, its synthesis must be amenable to large-scale, cost-effective, and environmentally responsible production. Future research in this area will need to address several key challenges for this compound.

    Key considerations for industrial production include:

    Process Optimization: Developing a robust and high-yield synthesis that minimizes the number of steps and avoids costly purification techniques. Insights may be drawn from existing industrial processes for similar compounds, such as the production of methyl p-chloromethyl benzoate, which involves side-chain chlorination under UV catalysis followed by rectification. google.com

    Safety and Handling: Establishing safe procedures for handling the reagents and intermediates involved, particularly on an industrial scale.

    A significant challenge will be the development of a process that is not only economically viable but also has a minimal environmental footprint. This requires a holistic approach that considers the entire lifecycle of the chemical, from raw material sourcing to waste disposal.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.